Benzamidoxime

Amidoxime pKa Spectroscopic titration DFT validation

Benzamidoxime is the prototypical aromatic amidoxime, distinguished from aliphatic analogs by its UV-active phenyl chromophore enabling real-time spectroscopic reaction monitoring. Validated as a benchmark mARC enzyme substrate with well-characterized N-reduction and UGT1A9-mediated O-glucuronidation pathways, and as a uranium extraction ligand (log K₁ = 12.4). The amino-oxime tautomeric form predominates in solution, governing 1,2,4-oxadiazole reactivity. Select benzamidoxime over acetamidoxime when UV-Vis detectability, validated biological reference datasets, or AIE probe development are required.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 69289-27-6
Cat. No. B3150715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamidoxime
CAS69289-27-6
Synonymsbenzamidoxime
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)N
InChIInChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9)
InChIKeyMXOQNVMDKHLYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamidoxime (CAS 69289-27-6): Procurement Specifications and Technical Baseline for Amidoxime-Based Synthesis


Benzamidoxime (N′-hydroxybenzimidamide, CAS 69289-27-6, molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol) is the prototypical aromatic amidoxime, distinguished from aliphatic amidoximes by the presence of a phenyl substituent at the amidoxime carbon. This compound exists predominantly in the amino-oxime tautomeric form in solution, as confirmed by MO-SCF-FORCE calculations [1]. Benzamidoxime serves as a fundamental building block for 1,2,4-oxadiazole synthesis and functions as a benchmark substrate in prodrug activation studies involving the mitochondrial amidoxime reducing component (mARC) enzyme system [2]. Its UV-active aromatic chromophore enables spectroscopic monitoring not possible with aliphatic analogs.

Why Benzamidoxime Cannot Be Substituted with Acetamidoxime or Other Amidoxime Analogs


Substitution of benzamidoxime with acetamidoxime or other amidoximes without experimental validation introduces significant technical risk due to three quantifiable differences: (i) divergent pKa values alter protonation states under physiological and extraction conditions [1]; (ii) distinct metal-chelation thermodynamics produce non-equivalent extraction efficiencies for uranyl ion recovery [2]; and (iii) the aromatic versus aliphatic scaffold dictates fundamentally different spectroscopic detectability and lipophilicity profiles affecting both analytical method development and biological partitioning [3]. These differences cannot be assumed to scale linearly with structural similarity.

Quantitative Differentiation Evidence for Benzamidoxime Selection: pKa, Metal Affinity, and Prodrug Metabolism


pKa Differentiation: Benzamidoxime vs. Acetamidoxime in Aqueous Solution

Benzamidoxime exhibits a significantly higher pKa (13.6) compared to acetamidoxime (12.4), representing a 1.2 pKa unit difference [1]. This difference is attributed to the electron-donating resonance effect of the phenyl substituent versus the electron-withdrawing inductive effect of the methyl group in acetamidoxime. Experimental pKa values were determined via UV-Vis spectroscopic titrations and validated by DFT calculations at the M06-2X/6-311+G(d,p) level with SMD solvation [1].

Amidoxime pKa Spectroscopic titration DFT validation Uranium extraction

Uranyl Ion Complexation Thermodynamics: Benzamidoxime vs. Acetamidoxime

Benzamidoxime (bzam) and acetamidoxime (acetam) display quantitatively distinct uranyl ion (UO₂²⁺) binding thermodynamics [1]. Benzamidoxime exhibits a log K₁ of 12.4 and log β₂ of 22.3, whereas acetamidoxime demonstrates a stronger primary binding with log K₁ of 13.6 and log β₂ of 23.7 [1]. The reversal in binding affinity order (acetam > bzam for K₁) differs from the pKa trend, indicating that factors beyond ligand basicity govern the chelation energetics.

Uranium extraction Seawater mining Amidoxime ligands Formation constants

Layered Double Hydroxide Composite Performance: Benzamidoxime-Functionalized LDH vs. Unmodified LDH

Intercalation of benzamidoxime (BAO) into MgAl-LDH produces BAO-LDH composite with a maximum uranium sorption capacity (qₘᵁ) of 327 mg·g⁻¹ [1]. For natural seawater containing trace U (3.93 ppb) coexisting with high concentrations of competitive ions (Na⁺, K⁺, Mg²⁺, Ca²⁺), BAO-LDH achieves 87% uranium removal efficiency [1]. This performance is attributed to synergistic complexation between interlayer BAO (N and O donor atoms) and UO₂²⁺ combined with LDH layer hydroxyl interactions.

Layered double hydroxide Uranium adsorption Seawater remediation Composite materials

Human Hepatocyte Metabolism: Reduction vs. Glucuronidation Partitioning

In cryopreserved human hepatocytes, benzamidoxime undergoes two competing metabolic pathways: N-reduction to benzamidine (predominating) and O-glucuronidation to benzamidoxime-O-glucuronide (minor) [1]. Among eight human recombinant UGT enzymes tested, UGT1A9 was the most efficient for benzamidoxime glucuronidation, with UGT1A1 and UGT1A3 showing 60-fold lower conversion activities [1]. Both metabolites (benzamidine and benzamidoxime-O-glucuronide) are non-mutagenic in the Ames test [2].

Amidoxime prodrug UGT metabolism Hepatocyte biotransformation Phase II conjugation

AIE Fluorescent Probe Performance: Benzamidoxime-Derived SWJT-21 for Hypobromous Acid Detection

The benzamidoxime-derived tetraphenylethylene conjugate SWJT-21 (4-(1,2,2-triphenylvinyl)benzamidoxime) enables turn-on fluorescent detection of hypobromous acid (HBrO) via amidoxime oxidation and aggregation-induced emission (AIE) [1]. The probe achieves detection in <3 seconds with a limit of detection (LOD) of 5.47 nM in 99% aqueous media [1]. This performance derives from the benzamidoxime scaffold's dual role as HBrO-reactive moiety and structural component controlling aggregation behavior.

Aggregation-induced emission Fluorescent probe Hypobromous acid detection Benzamidoxime derivative

Validated Application Scenarios for Benzamidoxime Based on Quantitative Evidence


Seawater Uranium Extraction: Functional Ligand for Polymeric and LDH-Based Sorbents

Benzamidoxime is quantitatively validated as a functional ligand for uranium extraction from seawater based on measured log K₁ = 12.4 and log β₂ = 22.3 for UO₂²⁺ complexation [1]. In BAO-LDH composite form, the material achieves 87% uranium removal from natural seawater containing 3.93 ppb U in the presence of competing ions [2]. Selection of benzamidoxime over acetamidoxime (log K₁ = 13.6) for polymeric sorbents should be based on the relative importance of UV-Vis spectroscopic monitoring capability (bzam has UV absorbance; acetam does not) versus absolute binding strength [1].

Amidoxime Prodrug Metabolism Studies: Benchmark Substrate for mARC Enzyme System

Benzamidoxime serves as the prototypical substrate for characterizing the mitochondrial amidoxime reducing component (mARC) enzyme system, with well-documented N-reduction to benzamidine across hepatic, renal, and extrahepatic tissues [1][2]. In human hepatocytes, UGT1A9 mediates O-glucuronidation with 60-fold higher efficiency than UGT1A1/UGT1A3, establishing a reference dataset for amidoxime prodrug development [3]. The non-mutagenicity of both benzamidine and benzamidoxime-O-glucuronide in Ames testing supports its continued use as a low-risk model compound in drug metabolism studies [4].

1,2,4-Oxadiazole Heterocycle Synthesis: Aromatic Scaffold with UV-Vis Monitoring Advantage

Benzamidoxime is employed as an amidoxime building block for 1,2,4-oxadiazole synthesis, with the aromatic phenyl chromophore enabling UV-Vis spectroscopic reaction monitoring not available with aliphatic amidoxime analogs [1]. The amino-oxime tautomeric form predominates in solution, with MO-SCF-FORCE calculations confirming this as the thermodynamically favored tautomer and explaining the anomalous NH₂ reactivity [2]. This tautomeric preference influences reaction pathways in oxadiazole formation relative to acetamidoxime-based syntheses.

Fluorescent Probe Development: AIE-Based Detection of Reactive Oxygen Species

The benzamidoxime scaffold, when conjugated with tetraphenylethylene (TPE), produces the AIE fluorescent probe SWJT-21 capable of detecting hypobromous acid with a 5.47 nM LOD and <3 second response time in 99% aqueous media [1]. The aromatic benzamidoxime core is essential for tuning aggregation-induced emission properties; aliphatic amidoxime analogs would not provide the requisite π-π stacking interactions for AIE enhancement upon oxidation-triggered aggregation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.